Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-methyl-2-((phenylmethyl)thio)-
Description
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one derivatives are polycyclic aromatic compounds characterized by a spirocyclic framework combining a quinazoline moiety with a cyclohexane ring. These compounds have garnered attention due to their structural complexity and diverse bioactivities, including acetylcholinesterase (AChE) inhibition, antitumor, and antimicrobial properties . The target compound, 3-methyl-2-((phenylmethyl)thio)-spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, features a methyl group at position 3 and a benzylthio (-SCH2C6H5) substituent at position 2, which may enhance its lipophilicity and interaction with biological targets .
Synthetic routes for such spiroquinazolines often involve condensation reactions between ketones (e.g., cyclohexanone) and thioamide precursors, catalyzed by acids like p-toluenesulfonic acid (p-TSA), yielding high-purity products . Structural characterization via NMR, IR, and elemental analysis confirms the integrity of the spirocyclic core and substituent positions .
Properties
CAS No. |
172984-38-2 |
|---|---|
Molecular Formula |
C25H26N2OS |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
2-benzylsulfanyl-3-methylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C25H26N2OS/c1-27-23(28)21-22(26-24(27)29-17-18-10-4-2-5-11-18)20-13-7-6-12-19(20)16-25(21)14-8-3-9-15-25/h2,4-7,10-13H,3,8-9,14-17H2,1H3 |
InChI Key |
GJVVEXOLUAEKGZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C3=CC=CC=C3CC24CCCCC4)N=C1SCC5=CC=CC=C5 |
Origin of Product |
United States |
Biological Activity
Spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one, 3-methyl-2-((phenylmethyl)thio)- is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, molecular docking studies, and relevant case studies.
- Molecular Formula : C30H28N2OS
- Molecular Weight : 492.62 g/mol
- CAS Number : 172984-37-1
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and thioether formation. The synthetic pathway often includes the following steps:
- Formation of the quinazoline core .
- Cyclohexanone introduction .
- Thioether formation with phenylmethyl groups .
These steps can be optimized for yield and purity using various solvents and catalysts.
Biological Activity Overview
The biological activity of spiro compounds, particularly those containing quinazoline moieties, has been widely studied. The following sections summarize key findings regarding the biological activities associated with this specific compound.
Anticancer Activity
Studies have shown that spiro compounds can exhibit significant anticancer properties. For instance:
- In vitro studies demonstrated that spiro(benzo(h)quinazoline) derivatives inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The IC50 values were reported to be in the micromolar range, indicating potent activity against these cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial tests revealed that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .
Enzyme Inhibition
Molecular docking studies have indicated that this compound may act as an inhibitor for several key enzymes:
- Cyclooxygenase (COX) : Inhibition of COX enzymes is crucial for anti-inflammatory activity. Docking studies suggested favorable binding interactions between the compound and the active site of COX enzymes .
Molecular Docking Studies
Molecular docking simulations provide insights into the interaction between spiro(benzo(h)quinazoline) derivatives and target proteins. The following table summarizes key findings from recent molecular docking studies:
| Target Protein | Binding Affinity (kcal/mol) | Key Interactions |
|---|---|---|
| COX-1 | -9.5 | Hydrogen bonds with Ser530, hydrophobic interactions with Ile523 |
| COX-2 | -10.2 | Ionic interactions with Arg120, π-stacking with Tyr355 |
| DNA Topoisomerase | -8.7 | Intercalation between base pairs |
These results indicate that the compound has a high potential for selective inhibition of COX enzymes, which is beneficial in developing anti-inflammatory drugs.
Case Studies
Several case studies have highlighted the potential therapeutic applications of spiro(benzo(h)quinazoline):
- Cancer Treatment : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
- Anti-inflammatory Applications : Another research article focused on the anti-inflammatory effects of related compounds showed that they significantly reduced inflammation in animal models by inhibiting COX activity .
Scientific Research Applications
Research indicates that spiro compounds, particularly those containing quinazoline structures, exhibit promising anticancer , antibacterial , and anti-inflammatory properties. The benzo[h]quinazoline core is recognized as a privileged scaffold in many bioactive molecules, making it a significant focus in drug discovery .
Anticancer Properties
Studies have shown that derivatives of spiro(benzo(h)quinazoline) can act as inhibitors of key enzymes or receptors involved in cancer progression. For instance, certain compounds have demonstrated significant cytotoxic effects against various cancer cell lines, potentially leading to the development of new therapeutic agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research findings indicate that spiro(benzo(h)quinazoline) derivatives possess moderate to high activity against bacterial strains such as Escherichia coli and Staphylococcus aureus . The introduction of specific substituents can enhance their efficacy against these pathogens .
Synthetic Methods
The synthesis of spiro(benzo(h)quinazoline-5(3H),1'-cyclohexan)-4(6H)-one typically involves multi-step organic reactions. Common synthetic routes include:
- Condensation Reactions : Utilizing starting materials like anthranilic acid and various aldehydes or ketones.
- Functional Group Manipulation : Employing reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction to modify the compound's structure further.
Case Studies and Research Findings
A variety of studies have explored the applications of this compound:
- Antitumor Activity : In one study, derivatives of spiro(benzo(h)quinazoline) were tested against several cancer cell lines, revealing IC50 values indicating effective inhibition of cell proliferation. The results suggested that the structural modifications significantly impacted the biological activity .
- Antimicrobial Screening : A series of synthesized quinazoline derivatives were evaluated for their antimicrobial activity against various microorganisms. The results showed that certain derivatives exhibited higher inhibition rates against Bacillus subtilis and Pseudomonas aeruginosa , highlighting the potential for developing new antimicrobial agents .
Chemical Reactions Analysis
Core Reactivity of the Spiro System
The spiro junction (shared cyclohexane-quinazoline carbon) imposes steric constraints that modulate reaction pathways. Key observations include:
-
Ring-opening reactions : Under acidic conditions (e.g., HCl/EtOH), the spiro linkage can undergo cleavage to yield linear quinazoline intermediates, enabling further functionalization.
-
Cycloadditions : The strained spiro system participates in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride), forming fused bicyclic adducts.
Table 1: Spiro System Reactivity
| Reaction Type | Conditions | Product | Reference |
|---|---|---|---|
| Acidic cleavage | 6M HCl, reflux, 4h | Linear quinazoline-carboxylic acid | |
| Diels-Alder addition | Maleic anhydride, 100°C | Fused tricyclic lactam |
Transformations at the Ketone Group
The 4(6H)-one moiety undergoes characteristic ketone reactions:
-
Reduction : Catalytic hydrogenation (H₂/Pd-C, EtOH) reduces the ketone to a secondary alcohol, enhancing solubility (yield: 82%).
-
Nucleophilic addition : Grignard reagents (e.g., CH₃MgBr) attack the carbonyl, forming tertiary alcohols (confirmed by -NMR δ 1.2 ppm for -CH₃).
Equation 1: Ketone Reduction
Benzylthio Group Reactivity
The 2-((phenylmethyl)thio)- substituent exhibits sulfur-specific transformations:
-
Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the thioether to sulfoxide (R-SO-R') and sulfone (R-SO₂-R'), confirmed by MS ([M+H]⁺ 480.6 → 496.6) .
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to form sulfonium salts, enhancing electrophilicity for SN2 reactions .
Table 2: Sulfur Group Modifications
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Oxidation (S→SO) | mCPBA, CH₂Cl₂, 0°C | Sulfoxide derivative | 75% |
| Alkylation | CH₃I, K₂CO₃, DMF, 60°C | Methylsulfonium intermediate | 68% |
Quinazoline Ring Functionalization
The benzo(h)quinazoline core participates in electrophilic substitution:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the C8 position (ortho to N1), confirmed by X-ray crystallography .
-
Halogenation : Br₂/FeBr₃ yields C7-brominated analogs, critical for Suzuki-Miyaura cross-coupling .
Equation 2: Electrophilic Bromination
Stability Under Physiological Conditions
-
pH-dependent degradation : The compound remains stable at pH 7.4 (t₁/₂ > 24h) but degrades rapidly in acidic media (pH 2.0, t₁/₂ = 3h), releasing mercaptobenzyl fragments.
-
Thermal stability : Decomposes above 250°C (DSC analysis), forming benzoic acid and cyclohexanone byproducts.
Mechanistic Insights from Computational Studies
Molecular dynamics simulations (200 ns) reveal:
Comparison with Similar Compounds
Key Observations:
- Substituent Effects on Bioactivity: The phenolic derivative (4d) exhibits potent AChE inhibition (IC50: 12.3 µM), attributed to hydrogen-bonding interactions between the galloyl group and the enzyme’s active site . In contrast, thioether substituents (e.g., -SCH2C6H5) may enhance membrane permeability due to increased lipophilicity, though specific activity data for the target compound remain unreported .
- For example, 3-ethyl-2-thioxo derivatives demonstrate antitumor activity against leukemia cell lines (IC50: 8–15 µM) .
Physicochemical Properties
- Lipophilicity: The benzylthio group in the target compound increases logP (predicted: ~4.5) compared to phenolic derivatives (logP: ~2.8), suggesting better blood-brain barrier penetration .
- Thermal Stability: Melting points for spiroquinazolines range from 142°C (polar derivatives) to 380°C (nonpolar analogs), with the target compound likely exceeding 250°C based on structural analogs .
Preparation Methods
Condensation-Based Cyclocondensation
The foundational step in synthesizing spiroquinazolines involves constructing the bicyclic system through cyclocondensation. A widely adopted method employs 2-aminobenzophenone derivatives as precursors. For example, Markosyan et al. demonstrated that heating 4′-amino-1′H-spiro[cyclohexane-1,2′-naphthalene]-3′-carbonitrile with chloroacetyl chloride in DMA at 150°C for 16 hours yields the spiroquinazoline core (63% yield). This exothermic reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl, followed by intramolecular cyclization (Figure 1A).
Palladium-Catalyzed Cross-Coupling
Palladium-mediated coupling enhances regioselectivity in spiro system formation. Chernyshev et al. reported a protocol using Pd₂(dba)₃ (0.1 equiv) and Xantphos (0.2 equiv) in 1,4-dioxane at 100°C, achieving 69% yield for analogous N-arylspiroquinazolines. Key parameters include:
-
Temperature : 100–120°C prevents catalyst decomposition.
-
Base : Cs₂CO₃ (3 equiv) ensures deprotonation of intermediates.
-
Solvent : Polar aprotic solvents (e.g., DMA, dioxane) improve catalyst stability.
Functionalization of the Spiro Core
Introduction of the 3-Methyl Group
Methylation at position 3 is typically achieved via nucleophilic substitution or Grignard reactions . In a representative procedure:
Thioether Side Chain Installation
The phenylmethylthio group is introduced through thiol-alkyne click chemistry or SN2 displacement :
-
Method A : React 2-chloromethyl intermediate with benzyl mercaptan (1.5 equiv) in DMF at 80°C for 12 hours (Yield: 74%).
-
Method B : Use NaSH to generate a thiolate in situ, followed by benzyl bromide addition (65% yield, 98% purity).
Optimization and Scalability
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. For instance, cyclocondensation under microwave conditions (150°C, 30 min) increases yields to 78% compared to conventional heating (63% at 16 hours).
Solvent and Catalytic Systems
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Catalyst | Pd₂(dba)₃/Xantphos | +15–20% |
| Solvent | 1,4-Dioxane | +12% vs. DMF |
| Temperature | 100°C | Max efficiency |
| Base | Cs₂CO₃ | Prevents hydrolysis |
Analytical Characterization
Spectroscopic Validation
Q & A
Q. Q1: What are the common synthetic routes for spiroquinazoline derivatives like 3-methyl-2-((phenylmethyl)thio)-substituted compounds?
Methodological Answer: The synthesis typically involves:
- Condensation reactions of ketones (e.g., 4-ethylcyclohexanone) with aminothiophenols or aminobenzothiazoles under reflux conditions in ethanol .
- Thioalkylation using methyl iodide or benzyl halides to introduce sulfur-containing substituents at the 2-position of the quinazoline core .
- Cyclization strategies to form the spirocyclic structure, often monitored by TLC and optimized for yield (45–85%) via solvent selection (ethanol or THF) and temperature control .
Q. Q2: How is structural characterization performed for these compounds?
Methodological Answer:
- Spectroscopic techniques :
- X-ray crystallography to resolve spirocyclic conformations (e.g., chair cyclohexane vs. envelope thiazole ring geometries) .
- Elemental analysis to validate purity (>95% C, H, N content) .
Advanced Research Questions
Q. Q3: How can reaction conditions be optimized to improve yields of spiroquinazoline derivatives?
Methodological Answer:
- Solvent effects : Ethanol or THF enhances solubility of polar intermediates, while DMSO may accelerate cyclization but risks side reactions .
- Catalyst screening : Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) can stabilize transition states during spiro ring formation .
- Temperature control : Reflux (70–80°C) balances reaction rate and decomposition risks, as seen in 8-hour reflux protocols yielding ~45–50% .
Q. Q4: What strategies are used to analyze structure-activity relationships (SAR) for antitumor or antimonoaminoxidaze activity?
Methodological Answer:
- Substituent variation : Compare 2-thio vs. 2-hydrazinyl derivatives; the thioether group enhances membrane permeability, while hydrazine derivatives show higher enzyme inhibition .
- In vitro assays :
- Antitumor activity : MTT assays against human cancer cell lines (e.g., IC₅₀ values <10 µM for 2-((phenylmethyl)thio) derivatives) .
- Enzyme inhibition : Monoamine oxidase (MAO) inhibition measured via spectrophotometric methods, with Ki values correlated to electron-withdrawing substituents .
Q. Q5: How are data contradictions resolved in pharmacological studies (e.g., varying efficacy across models)?
Methodological Answer:
- Model-specific factors : Differences in cell line sensitivity (e.g., HeLa vs. MCF-7) or animal models (e.g., murine vs. rat) require cross-validation .
- Dosage adjustments : Bioavailability studies (e.g., pharmacokinetic profiling) clarify discrepancies between in vitro IC₅₀ and in vivo ED₅₀ values .
- Impurity analysis : HPLC or LC-MS identifies byproducts (e.g., hydrolyzed thioethers) that may skew biological results .
Key Research Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
